2-(4-bromonaphthalen-1-yl)-N'-[(E)-(5-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-(4-bromonaphthalen-1-yl)-N’-[(E)-(5-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bromonaphthalene moiety and an ethoxy-hydroxyphenyl group linked through an acetohydrazide bridge, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromonaphthalen-1-yl)-N’-[(E)-(5-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide typically involves a multi-step process. The initial step often includes the bromination of naphthalene to form 4-bromonaphthalene. This is followed by the formation of an acetohydrazide intermediate, which is then reacted with 5-ethoxy-2-hydroxybenzaldehyde under specific conditions to yield the final product. The reaction conditions usually involve the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are crucial in industrial settings to produce the compound at a commercial scale.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromonaphthalen-1-yl)-N’-[(E)-(5-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The bromine atom in the naphthalene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction could produce hydrazine derivatives. Substitution reactions can result in a variety of functionalized naphthalene compounds.
Scientific Research Applications
2-(4-bromonaphthalen-1-yl)-N’-[(E)-(5-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-bromonaphthalen-1-yl)-N’-[(E)-(5-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydrazide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The bromonaphthalene moiety may also interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 4-bromonaphthalen-1-yl 2-(4-methylphenoxy)acetate
- 1-(4-Bromonaphthalen-1-yl)ethan-1-one
- 2-((4-Bromonaphthalen-1-yl)oxy)acetic acid
Uniqueness
Compared to similar compounds, 2-(4-bromonaphthalen-1-yl)-N’-[(E)-(5-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide stands out due to its unique combination of functional groups. The presence of both a bromonaphthalene and an ethoxy-hydroxyphenyl moiety linked through an acetohydrazide bridge provides distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C21H19BrN2O3 |
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Molecular Weight |
427.3 g/mol |
IUPAC Name |
2-(4-bromonaphthalen-1-yl)-N-[(E)-(5-ethoxy-2-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H19BrN2O3/c1-2-27-16-8-10-20(25)15(11-16)13-23-24-21(26)12-14-7-9-19(22)18-6-4-3-5-17(14)18/h3-11,13,25H,2,12H2,1H3,(H,24,26)/b23-13+ |
InChI Key |
PUZQHKXFCOUFEG-YDZHTSKRSA-N |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)O)/C=N/NC(=O)CC2=CC=C(C3=CC=CC=C23)Br |
Canonical SMILES |
CCOC1=CC(=C(C=C1)O)C=NNC(=O)CC2=CC=C(C3=CC=CC=C23)Br |
Origin of Product |
United States |
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